molecular formula C6H7F3O3 B6280046 (2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid CAS No. 1251452-36-4

(2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid

Cat. No. B6280046
CAS RN: 1251452-36-4
M. Wt: 184.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid, abbreviated as TFBEA, is a carboxylic acid derivative of 2-butenoic acid. It is a colorless liquid with a pungent odor. TFBEA has a wide range of applications in the scientific research field, such as in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

TFBEA is used in a variety of scientific research fields, including organic synthesis, biochemistry, and pharmacology. It is used as a reagent in organic synthesis to synthesize a variety of compounds, such as esters, amides, and nitriles. It is also used as a catalyst in the synthesis of pharmaceuticals, such as antibiotics and antiviral drugs. In biochemistry, TFBEA is used to study the structure and function of enzymes and other proteins. In pharmacology, TFBEA is used to study the pharmacological properties of drugs, such as their absorption, distribution, metabolism, and excretion.

Mechanism of Action

TFBEA is a carboxylic acid derivative, and its mechanism of action is based on its ability to react with other molecules. It can react with amines to form amides, with alcohols to form esters, and with nitriles to form nitriles. It can also act as a catalyst in the synthesis of pharmaceuticals, such as antibiotics and antiviral drugs.
Biochemical and Physiological Effects
TFBEA has been shown to have a variety of biochemical and physiological effects. In animal studies, TFBEA has been shown to increase the activity of enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. It has also been shown to reduce the activity of enzymes involved in the synthesis of cholesterol, such as 3-hydroxy-3-methylglutaryl-CoA reductase. In addition, TFBEA has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

TFBEA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is stable in a wide range of temperatures and pH levels. It is also soluble in a variety of organic solvents, making it easy to use in a variety of lab experiments. However, TFBEA is highly reactive and can react with other molecules, which can lead to the formation of side products. In addition, it is toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of TFBEA in scientific research. One potential direction is the use of TFBEA in the synthesis of novel drugs, such as antibiotics and antiviral drugs. Another potential direction is the use of TFBEA in the study of enzyme structure and function. Finally, TFBEA could be used to study the pharmacological properties of drugs, such as their absorption, distribution, metabolism, and excretion.

Synthesis Methods

TFBEA is synthesized through a process called esterification. In this process, an acid is reacted with an alcohol in the presence of a catalyst to form an ester. The reaction of 2-butenoic acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid, yields TFBEA. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent the formation of side products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid involves the reaction of a suitable starting material with a trifluoroethanol derivative, followed by a dehydration reaction to form the desired product.", "Starting Materials": [ "But-2-ene-1,4-diol", "2,2,2-Trifluoroethanol", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of but-2-ene-1,4-diol to but-2-ene-1,4-diyl bis(2,2,2-trifluoroethanesulfonate) using 2,2,2-trifluoroethanol and sulfuric acid as catalyst.", "Step 2: Hydrolysis of but-2-ene-1,4-diyl bis(2,2,2-trifluoroethanesulfonate) using sodium hydroxide to form (2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid.", "Step 3: Purification of the product using sodium chloride and water." ] }

CAS RN

1251452-36-4

Product Name

(2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid

Molecular Formula

C6H7F3O3

Molecular Weight

184.1

Purity

95

Origin of Product

United States

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